molecular formula C13H15BF4O2 B13483110 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13483110
M. Wt: 290.06 g/mol
InChI Key: WDGLDTFVLZDMDU-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the difluoromethylation of aromatic compounds. One common method includes the reaction of a suitable aromatic precursor with difluoromethylating agents under controlled conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors. These reactors offer advantages such as improved reaction efficiency, better control over reaction parameters, and higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene precursors, nucleophiles, and oxidizing or reducing agents. Reaction conditions often involve the use of catalysts such as transition metals to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include difluoromethylated aromatic compounds, difluoromethyl alcohols, and other substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated boronic esters and difluoromethylated aromatic compounds. Examples are:

Uniqueness

What sets 2-(4-(Difluoromethyl)-3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its specific combination of difluoromethyl and difluorophenyl groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .

Properties

Molecular Formula

C13H15BF4O2

Molecular Weight

290.06 g/mol

IUPAC Name

2-[4-(difluoromethyl)-3,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H15BF4O2/c1-12(2)13(3,4)20-14(19-12)7-5-8(15)10(11(17)18)9(16)6-7/h5-6,11H,1-4H3

InChI Key

WDGLDTFVLZDMDU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C(F)F)F

Origin of Product

United States

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